molecular formula C13H18F3N3O B2847760 5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2380044-37-9

5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2847760
CAS No.: 2380044-37-9
M. Wt: 289.302
InChI Key: NNQYQHCRKGHZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring substituted with a methyl group and a piperidine moiety linked via a methoxy group. The presence of the trifluoroethyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Intermediate: Starting with a suitable piperidine derivative, the trifluoroethyl group is introduced via nucleophilic substitution.

    Methoxylation: The intermediate is then reacted with methoxy reagents under controlled conditions to form the methoxy-piperidine derivative.

    Pyrimidine Ring Formation: The final step involves the cyclization of the methoxy-piperidine derivative with appropriate reagents to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to enhance yield and purity. The use of automated reactors and continuous flow systems can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyridine
  • 5-Methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrrole

Uniqueness

5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine stands out due to its unique combination of a pyrimidine ring with a trifluoroethyl-substituted piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-methyl-2-[[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O/c1-10-5-17-12(18-6-10)20-8-11-3-2-4-19(7-11)9-13(14,15)16/h5-6,11H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQYQHCRKGHZSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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